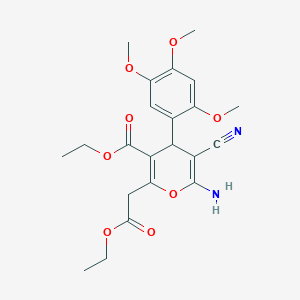![molecular formula C16H14F3N3O2 B11581006 N'-[(Z)-pyridin-4-ylmethylidene]-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B11581006.png)
N'-[(Z)-pyridin-4-ylmethylidene]-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring, a trifluoroethoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-(2,2,2-trifluoroethoxymethyl)benzohydrazide with pyridine-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
N’-[(Z)-(PYRIDIN-4-YL)METHYLIDENE]-4-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate. Additionally, the pyridine ring contributes to its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Properties
Molecular Formula |
C16H14F3N3O2 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-24-10-13-1-3-14(4-2-13)15(23)22-21-9-12-5-7-20-8-6-12/h1-9H,10-11H2,(H,22,23)/b21-9- |
InChI Key |
DNWUAUGPXPIXHP-NKVSQWTQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)N/N=C\C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11580925.png)
![6-(4-methoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580928.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11580934.png)
![N-Cyclohexyl-2-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetamide](/img/structure/B11580940.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580941.png)
![benzyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11580946.png)
![4,4,8-trimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11580949.png)
![(2E)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11580950.png)
![(6Z)-3-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11580955.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580967.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580976.png)
![1-[4-(Benzyloxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580979.png)

![N-(4-methylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11580985.png)
